molecular formula C15H22O2 B1593200 2-Ethyl-2-adamantyl acrylate CAS No. 303186-14-3

2-Ethyl-2-adamantyl acrylate

Cat. No. B1593200
M. Wt: 234.33 g/mol
InChI Key: NLNVUFXLNHSIQH-UHFFFAOYSA-N
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Patent
US06495307B2

Procedure details

180 g of 2-Ethyl-2-adamantanol, 303 g of triethylamine and 500 g of methylisobutyl ketone were mixed by stirring at 40° C. While stirring, 136 g of acrylic acid chloride was added dropwise to the mixture. After completion of the dropwise addition, the mixture was stirred for three more hours. Then, extraction and distillation were conducted to obtain 2-ethyl-2-adamantyl acrylate at the yield of 80%.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([OH:13])[CH:10]2[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:12][CH:4]1[CH2:5]3)[CH2:9]2)[CH3:2].C(N(CC)CC)C.[C:21](Cl)(=[O:24])[CH:22]=[CH2:23]>CC(CC(C)C)=O>[C:21]([O:13][C:3]1([CH2:1][CH3:2])[CH:4]2[CH2:12][CH:8]3[CH2:7][CH:6]([CH2:11][CH:10]1[CH2:9]3)[CH2:5]2)(=[O:24])[CH:22]=[CH2:23]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
C(C)C1(C2CC3CC(CC1C3)C2)O
Name
Quantity
303 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 g
Type
solvent
Smiles
CC(=O)CC(C)C
Step Two
Name
Quantity
136 g
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by stirring at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
While stirring
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for three more hours
EXTRACTION
Type
EXTRACTION
Details
Then, extraction and distillation

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC1(C2CC3CC(CC1C3)C2)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.